molecular formula C7H16N2 B1354945 N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine CAS No. 89850-95-3

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine

Cat. No.: B1354945
CAS No.: 89850-95-3
M. Wt: 128.22 g/mol
InChI Key: ZLDWGNZSKNMPRQ-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of N-methylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and stringent quality control measures ensures consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in neurotransmitter modulation.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
  • (1-methylpyrrolidin-3-yl)methanamine

Comparison: N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-5-7-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDWGNZSKNMPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567081
Record name N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89850-95-3
Record name N,1-Dimethyl-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89850-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-methylpyrrolidin-3-yl)methyl]amine
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